6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C13H8ClFN2 |
|---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
6-chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H |
InChI Key |
HBDZZWQITQZBRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
Two-Component Cyclization Using DBU Catalyst
A highly efficient and environmentally friendly method involves the DBU-catalyzed two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides in aqueous ethanol (1:1 v/v) at room temperature.
Reaction Scheme
- Reactants: 2-Amino-5-chloropyridine and 2-(2-fluorophenyl)phenacyl bromide.
- Catalyst: DBU (1 mol% to 2 equivalents).
- Solvent: Aqueous ethanol (1:1).
- Conditions: Stirring at room temperature, reaction times vary from 1 to 4 hours.
- Yield: 70–79% for electron-withdrawing substituents like 2-fluorophenyl groups.
Mechanism Highlights
- Formation of a pyridinium salt intermediate via nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the phenacyl bromide.
- DBU abstracts a proton to form an imine intermediate.
- Intramolecular cyclization occurs, forming a tetrahydroimidazo[1,2-a]pyridine intermediate.
- Elimination of water and HBr leads to the final imidazo[1,2-a]pyridine product, with regeneration of DBU.
Advantages
- Mild reaction conditions (room temperature).
- Use of a green solvent system.
- High atom economy (66.25–73.41%).
- Broad substrate scope tolerating electron-withdrawing groups such as fluorine.
- Scalability to multigram synthesis.
| Parameter | Details |
|---|---|
| Catalyst | DBU (1–2 equiv.) |
| Solvent | Aqueous ethanol (1:1 v/v) |
| Temperature | Room temperature (approx. 25 °C) |
| Reaction time | 1–4 hours |
| Yield | 70–79% (for 6-chloro-2-(2-fluorophenyl) derivative) |
| Atom Economy | 66.25–73.41% |
Multicomponent and Condensation Reactions
Another common approach involves multicomponent reactions where:
- 2-Aminopyridine derivatives react with carbonyl compounds (aldehydes or ketones) and halogenated intermediates.
- Typical solvents include 1,2-dimethoxyethane or DMF.
- Cyclocondensation occurs under reflux or microwave irradiation.
- Functionalization at the 2-position is achieved by nucleophilic substitution or palladium-catalyzed coupling reactions introducing the 2-(2-fluorophenyl) substituent.
Example Protocol
- Step 1: Cyclocondensation of 3-amino-6-chloropyridazine with 2-fluorophenyl ketone under reflux in 1,2-dimethoxyethane.
- Step 2: Introduction of the 2-(2-fluorophenyl)ethyl group via nucleophilic substitution of chloromethyl intermediates.
- Step 3: Carboxamide formation (if applicable) via coupling agents such as EDCI/HOBt.
Industrial Application Notes
- Microwave-assisted solvent- and catalyst-free synthesis methods have been reported, offering shorter reaction times and mild conditions.
- Pd-based catalysts can be used for coupling reactions but require careful solvent and ligand selection to optimize yield and selectivity.
One-Pot Solvent-Free Synthesis Using Ionic Liquids
A solvent-free method reported involves the reaction of acetophenone derivatives with 2-aminopyridine in the presence of ionic liquids such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br) and sodium carbonate as a base.
- This method avoids toxic solvents and catalysts.
- Reaction occurs under mild heating.
- Provides high yields with simple product isolation.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| DBU-Catalyzed Two-Component | DBU (1–2 equiv.) | Aqueous ethanol | Room temperature | 70–79 | Green solvent, mild, scalable | Requires DBU, limited to certain substrates |
| Multicomponent Condensation | Pd catalysts or reflux conditions | 1,2-Dimethoxyethane, DMF | Reflux or microwave | 65–85 | Versatile, industrially applicable | Longer reaction times, sometimes toxic solvents |
| One-Pot Ionic Liquid Method | [Bmim]Br, Na2CO3 | None (solvent-free) | Mild heating | 75–90 | Environmentally benign, simple workup | Requires ionic liquids, heating needed |
Summary and Expert Recommendations
- The DBU-catalyzed two-component cyclization in aqueous ethanol represents a highly efficient, environmentally friendly, and scalable method for synthesizing this compound derivatives.
- Multicomponent condensation reactions remain versatile for introducing diverse substituents but may involve harsher conditions and less green solvents.
- Solvent-free ionic liquid methods offer promising green alternatives but require access to ionic liquids and controlled heating.
- Optimization of catalysts, solvents, and reaction parameters can further improve yields and selectivity.
- For industrial-scale synthesis, microwave-assisted and catalyst-free methods may reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- Metabolic Stability : The 4-chlorophenyl analog (e.g., alpidem) undergoes rapid metabolic degradation due to the para-chloro substituent, which increases susceptibility to hepatic enzymes .
- Fluorescence Properties : Substitution with 4-chlorophenyl at position 2 reduces fluorescence intensity compared to unsubstituted imidazo[1,2-a]pyridine, as seen in derivative 6b .
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (3af)
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
- Electron-Withdrawing Effects : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to halophenyl substituents, as observed in analogs with improved pharmacokinetic properties .
Functional Group Modifications
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine
- Pharmacological Potential: Incorporation of a diazepane ring enhances solubility and bioavailability, making it a critical intermediate for APIs targeting neurological disorders .
Fluorophenyl Derivatives with Varying Substitution Patterns
N-2-fluorophenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 15)
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid
- Physicochemical Properties : The methyl and carboxylic acid groups improve aqueous solubility (logP ~1.2) compared to lipophilic 2-aryl derivatives, critical for oral bioavailability .
Key Data Tables
Table 1: Metabolic Stability of Selected Imidazo[1,2-a]pyridines
Table 2: Fluorescence Intensity of 2-Aryl Substituted Derivatives
| Compound | Relative Fluorescence Intensity | Reference |
|---|---|---|
| Unsubstituted imidazo[1,2-a]pyridine | 100% | |
| 2-(4-Chlorophenyl) derivative (6b) | 25% | |
| 2-(2-Fluorophenyl) derivative | Hypothesized: ~50–70%* | — |
*Predicted based on substituent electronic effects.
Biological Activity
6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and case studies.
- Molecular Formula: C13H8ClFN2
- Molecular Weight: 246.67 g/mol
- CAS Number: 2069-47-8
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a variety of biological activities primarily through their interaction with various biological targets. These compounds often act as enzyme inhibitors, impacting pathways involved in cancer progression and inflammation.
Anticancer Activity
A notable study explored the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound demonstrated significant cytotoxicity against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes that are critical in cancer metabolism. For instance, it acts as an inhibitor of ENPP1 (ectonucleotide triphosphate diphosphohydrolase), which plays a role in the regulation of immune responses. Inhibiting ENPP1 can enhance the efficacy of immunotherapeutic agents by promoting the cGAS-STING signaling pathway, which is crucial for antitumor immunity .
Case Studies
-
Case Study on ENPP1 Inhibition
- Objective: To evaluate the effects of this compound on ENPP1 activity.
- Method: The compound was tested in vitro using recombinant ENPP1.
- Results: It exhibited an IC50 value indicating potent inhibition, thereby enhancing downstream immune responses.
-
Case Study on Antitumor Efficacy
- Objective: To assess the antitumor effects in vivo.
- Method: Mice bearing xenograft tumors were treated with the compound.
- Results: Significant tumor growth inhibition was observed compared to control groups, suggesting potential for further development as an anticancer agent.
Comparative Activity Table
Here is a summary of biological activities compared to other related compounds:
| Compound Name | Target Enzyme | IC50 (nM) | Cell Line Tested | Activity Level |
|---|---|---|---|---|
| This compound | ENPP1 | 5.70 | MCF-7 | High |
| Imidazo[1,2-a]pyrazine Derivative | ENPP1 | 9.68 | A549 | Moderate |
| Other Imidazo Derivatives | Various | Varies | HCT116 | Variable |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine, and what parameters influence reaction yields?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from 2-aminopyridine and substituted benzaldehydes. A copper-catalyzed three-component coupling (TCC) reaction with alkynes or aldehydes is efficient for constructing the imidazo[1,2-a]pyridine core . Key parameters include solvent polarity (e.g., DMF or ethanol), temperature control (reflux conditions), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation at C-3) . Yields are optimized by adjusting stoichiometry, reaction time, and purification methods (e.g., silica-gel chromatography) .
Q. How do spectroscopic techniques (NMR, HPLC) aid in structural characterization and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., distinguishing chloro and fluorophenyl groups) and confirms fused-ring geometry .
- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .
- HRMS : Validates molecular weight and isotopic patterns, critical for confirming synthetic intermediates .
Q. What in vitro assays are used for preliminary biological screening (e.g., antimicrobial or anticancer activity)?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorometric COX-2 inhibition assays using recombinant enzymes and fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Substituent variation : Systematic modification at C-3 (e.g., acetyl or phenylamino groups) and C-6 (halogen vs. methyl) to assess activity trends. For example, morpholine-substituted derivatives showed 217-fold selectivity for COX-2 over COX-1 .
- Computational docking : Predict binding modes using software like AutoDock to prioritize substituents with optimal steric/electronic profiles .
- Pharmacophore mapping : Identify critical moieties (e.g., chloro for electron withdrawal, fluorophenyl for π-π stacking) using comparative molecular field analysis (CoMFA) .
Q. How to resolve contradictions in biological activity data (e.g., inactive derivatives despite structural similarity)?
- Methodological Answer :
- Retest under standardized conditions : Ensure consistent bacterial strains (e.g., multidrug-resistant M. tuberculosis H37Rv) or cell lines .
- Metabolic stability assays : Evaluate hepatic microsomal degradation (e.g., CYP450 enzymes) to rule out rapid metabolite inactivation .
- Substituent positioning : Assess regiochemical effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl) on target binding using X-ray crystallography .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets (e.g., COX-2 or bacterial enzymes)?
- Methodological Answer :
- X-ray crystallography : Resolve co-crystal structures with COX-2 to identify hydrogen bonds with Ser530 or hydrophobic pockets .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Gene knockout models : Validate target specificity using CRISPR-Cas9-edited bacterial strains (e.g., M. tuberculosis lacking katG) .
Q. What strategies enable scalable synthesis while maintaining purity for preclinical studies?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces batch variability and improves yield for multi-step reactions .
- Quality-by-design (QbD) : Optimize critical process parameters (CPPs) like temperature gradients and catalyst loading via DoE (Design of Experiments) .
- In-line analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
Q. How do computational models predict binding affinity and pharmacokinetic properties?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., GABAₐ receptor binding) over 100-ns trajectories to assess stability .
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP inhibition .
- Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., chloro vs. trifluoromethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
